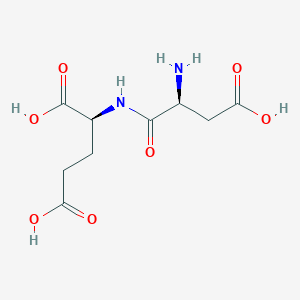

Asp-Glu

描述

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O7/c10-4(3-7(14)15)8(16)11-5(9(17)18)1-2-6(12)13/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAJHWFHHFSCDT-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977157 | |

| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6157-06-8 | |

| Record name | L-Aspartyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6157-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartylglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of Aspartyl-Glutamate: An Inquiry into a-Dipeptide with Understated Roles

Executive Summary: The biological significance of the simple dipeptide, aspartyl-glutamate (Asp-Glu), remains a largely underexplored area of biochemistry and physiology. In stark contrast, its N-acetylated derivative, N-acetyl-aspartyl-glutamate (NAAG), is well-established as the most abundant peptide neurotransmitter in the mammalian central nervous system. This technical guide aims to synthesize the current, albeit limited, knowledge on the non-acetylated this compound dipeptide. We will present quantitative data on its tissue distribution, explore its metabolic context, and discuss its potential physiological roles based on the functions of its constituent amino acids and the general properties of acidic dipeptides. A significant focus will be placed on distinguishing this compound from NAAG to prevent misattribution of biological functions. This paper will highlight the existing research gaps and propose future directions to elucidate the specific biological significance of this fundamental dipeptide.

Introduction: A Tale of Two Dipeptides

Aspartyl-glutamate (this compound) is a dipeptide composed of two acidic amino acids, aspartic acid and glutamic acid, joined by a peptide bond. While structurally simple, its biological role is not well-defined in the scientific literature. This stands in sharp contrast to N-acetyl-aspartyl-glutamate (NAAG), a structurally similar molecule that has been the subject of extensive research. NAAG is a key neuromodulator in the central nervous system, acting as an agonist at metabotropic glutamate (B1630785) receptor 3 (mGluR3) and influencing synaptic transmission. The vast body of research on NAAG often overshadows the potential independent roles of this compound. This guide will focus on dissecting the available information to specifically address the biological significance of the non-acetylated this compound dipeptide.

Tissue Distribution and Quantitative Analysis

Recent advances in metabolomics have enabled the quantification of various small molecules, including dipeptides, in biological tissues. A study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has provided valuable data on the distribution of this compound in various murine organs.[1][2][3][4] While not among the most abundant dipeptides, its presence across a range of tissues suggests it is a product of normal metabolism.[1]

Table 1: Concentration of this compound Dipeptide in Various Murine Tissues

| Tissue | Mean Concentration (fmol/mg tissue) |

| Brown Adipose Tissue | 155 ± 25 |

| White Adipose Tissue | 71 ± 13 |

| Brain | 118 ± 16 |

| Eye | 134 ± 18 |

| Heart | 110 ± 15 |

| Kidney | 215 ± 30 |

| Liver | 180 ± 25 |

| Lung | 145 ± 20 |

| Muscle | 95 ± 12 |

| Sciatic Nerve | 125 ± 18 |

| Pancreas | 160 ± 22 |

| Spleen | 205 ± 28 |

| Thymus | 190 ± 26 |

Data adapted from a UPLC-MS/MS analysis of dipeptides in C57BL/6N wildtype mice.[1][2][3]

Experimental Protocols

The primary method for the quantification of this compound and other dipeptides in tissues involves derivatization followed by UPLC-MS/MS analysis.[1][2][4][5][6]

UPLC-MS/MS Method for Dipeptide Quantification

-

Tissue Homogenization: Tissue samples are homogenized in a suitable buffer, often containing internal standards for accurate quantification.

-

Protein Precipitation: Proteins are precipitated from the homogenate, typically using a cold organic solvent like methanol (B129727) or acetonitrile.

-

Derivatization: The supernatant containing the dipeptides is dried and then derivatized to enhance chromatographic separation and mass spectrometric detection. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with the primary and secondary amines of the dipeptides.

-

UPLC Separation: The derivatized dipeptides are separated on a reverse-phase UPLC column using a gradient of aqueous and organic mobile phases.

-

Tandem Mass Spectrometry (MS/MS) Detection: The eluted dipeptides are ionized, typically by electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each derivatized dipeptide are monitored for high selectivity and sensitivity.

-

Quantification: The concentration of each dipeptide is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Metabolic Context and Relationship with NAAG

The metabolic pathways for the synthesis and degradation of this compound are not specifically characterized but are presumed to follow general peptide metabolism. Dipeptides can be formed from the breakdown of larger proteins by peptidases or synthesized from their constituent amino acids, a process catalyzed by various ligases.[7][8][9][10][11]

The most critical metabolic context for this compound is its relationship with NAAG. NAAG is synthesized from N-acetylaspartate (NAA) and glutamate. The degradation of NAAG by the enzyme glutamate carboxypeptidase II (GCPII) yields NAA and glutamate, not this compound. Therefore, this compound is not a direct metabolite of NAAG.

Potential Biological Significance

Given the lack of direct research, the biological significance of this compound can be inferred from the roles of its constituent amino acids and the general functions of acidic dipeptides.

Source of Excitatory Amino Acids

Both aspartate and glutamate are major excitatory neurotransmitters in the central nervous system.[12][13][14][15][16] Upon hydrolysis by peptidases, this compound would release these two amino acids, which could then act on their respective receptors, such as NMDA and AMPA receptors. This suggests a potential role for this compound in modulating neuronal excitability, although there is currently no direct evidence for this.

Role in Gustation

Glutamate is well-known for its role in the umami taste sensation.[17][18][19][20][21] Aspartate is also known to elicit an umami taste.[17] The umami taste is primarily mediated by the T1R1/T1R3 G-protein coupled receptor.[20][21] It is plausible that the this compound dipeptide could interact with umami receptors, although specific studies on this are lacking. The taste of dipeptides is complex and depends on the sequence and nature of the constituent amino acids.

General Roles of Acidic Dipeptides

Acidic dipeptides, due to their charged nature, can participate in various biological processes. Studies on other acidic dipeptides have shown their involvement in modulating cellular signaling pathways. For example, some acidic amino acid-containing dipeptides have been shown to inhibit the degranulation of mast cells, suggesting a role in allergic responses.[22][23] Whether this compound shares these properties remains to be investigated.

The Dominant Role of N-Acetyl-Aspartyl-Glutamate (NAAG): A Point of Comparison

To fully appreciate the current state of knowledge regarding this compound, it is essential to understand the well-defined roles of NAAG.

NAAG is a highly abundant neuropeptide that functions as a neuromodulator. Its primary mode of action is through the activation of the presynaptic metabotropic glutamate receptor 3 (mGluR3). This activation leads to a decrease in the release of glutamate from the presynaptic terminal, thereby acting as a negative feedback mechanism to prevent excessive neuronal excitation.

Conclusion and Future Directions

The biological significance of the this compound dipeptide is currently an understudied field. While it is known to be present in various tissues as a metabolite, its specific physiological roles, signaling pathways, and enzymatic regulation are yet to be elucidated. The extensive research on its N-acetylated form, NAAG, provides a framework for potential areas of investigation but also highlights the need to distinguish between the functions of these two closely related molecules.

Future research should focus on:

-

Direct physiological studies: Investigating the effects of this compound administration in both in vitro and in vivo models to identify any direct effects on cellular signaling, neuronal activity, or other physiological processes.

-

Receptor binding assays: Determining if this compound can bind to and activate any known receptors, particularly glutamate receptors or taste receptors.

-

Metabolic flux analysis: Tracing the synthesis and degradation of this compound to understand its metabolic turnover and regulation in different tissues.

-

Comparative studies with NAAG: Directly comparing the biological activities of this compound and NAAG to clearly delineate their respective roles.

By addressing these research questions, the scientific community can begin to fill the knowledge gap and uncover the potentially significant biological roles of this simple, yet overlooked, dipeptide.

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. waters.com [waters.com]

- 7. Dipeptide - Wikipedia [en.wikipedia.org]

- 8. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Proteolytic enzymes in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Glutamate and Aspartate - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Aspartate and glutamate as possible neurotransmitters of cells in layer 6 of the visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. mdpi.com [mdpi.com]

- 17. Taste receptors for umami: the case for multiple receptors1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. pnas.org [pnas.org]

- 21. oathofgodministries.com [oathofgodministries.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

The Role of N-acetyl-aspartyl-glutamate (NAAG) in the Brain: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-aspartyl-glutamate (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system, playing a crucial role in neuromodulation, particularly within the glutamatergic system.[1][2][3] Synthesized in neurons, NAAG exerts its primary effects through the activation of the metabotropic glutamate (B1630785) receptor 3 (mGluR3), leading to a reduction in neurotransmitter release.[1][2][4] Its synaptic activity is tightly regulated by the astrocytic enzyme glutamate carboxypeptidase II (GCPII), which hydrolyzes NAAG into N-acetylaspartate (NAA) and glutamate.[1][2][5] Dysregulation of the NAAG/GCPII signaling axis has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, traumatic brain injury, and chronic pain, making it a promising target for therapeutic intervention.[1][2][6] This technical guide provides a comprehensive overview of the synthesis, signaling pathways, and physiological functions of NAAG in the brain, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals.

NAAG Synthesis and Metabolism

NAAG is synthesized in neurons from its precursors, N-acetylaspartate (NAA) and glutamate, by the enzyme NAAG synthetase.[7][8][9] While neurons are the primary site of synthesis, some evidence suggests that glial cells may also produce NAAG under certain conditions.[8] Following its release into the synaptic cleft, NAAG's action is terminated by enzymatic degradation.

This process involves a unique tricellular metabolic cycle:

-

Neuronal Synthesis: NAAG is synthesized from NAA and L-glutamate within neurons.[10]

-

Astrocytic Hydrolysis: Upon release, NAAG is hydrolyzed by glutamate carboxypeptidase II (GCPII), an enzyme located on the surface of astrocytes, into NAA and L-glutamate.[5][10][11] A related enzyme, glutamate carboxypeptidase III (GCPIII), also hydrolyzes NAAG.[5][12]

-

Oligodendrocytic Hydrolysis of NAA: The resulting NAA is then taken up by oligodendrocytes and further hydrolyzed into L-aspartate and acetate.[10]

This intricate metabolic pathway highlights a complex interplay between different cell types in the brain to regulate NAAG signaling.

Visualization of NAAG Metabolism

Caption: Tricellular metabolic pathway of NAAG.

NAAG Signaling Pathways

NAAG primarily functions as a neuromodulator by activating specific receptors on both presynaptic and glial cells.

Presynaptic mGluR3 Activation

The main receptor for NAAG is the metabotropic glutamate receptor 3 (mGluR3), a member of the Group II mGluRs.[1][2][4] mGluR3s are G-protein coupled receptors typically located on presynaptic terminals.[1] Activation of presynaptic mGluR3s by NAAG leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4][7] This reduction in cAMP ultimately suppresses the release of neurotransmitters, most notably glutamate.[1][2][4] This mechanism provides a negative feedback loop to control excessive glutamatergic transmission.[1][2]

Glial mGluR3 Activation

NAAG can also activate mGluR3s located on astrocytes.[5][11] This activation stimulates the release of neuroprotective factors, such as transforming growth factor-beta (TGF-β), from these glial cells.[6][13]

Interaction with NMDA Receptors

The role of NAAG at N-methyl-D-aspartate (NMDA) receptors is more complex and has been a subject of debate.[14] Some studies suggest that NAAG acts as a weak partial agonist or a negative allosteric modulator at NMDA receptors, with its effect potentially dependent on the receptor subunit composition and the local pH.[1][14] However, other research indicates that observed effects might be due to glutamate contamination in NAAG preparations.[1][15]

Visualization of NAAG Signaling

Caption: NAAG signaling at the synapse.

Quantitative Data

NAAG Concentration in Brain Regions

The concentration of NAAG varies across different regions of the brain, with generally higher levels found in white matter compared to gray matter.[13][16]

| Brain Region | Species | Concentration (mM) | Reference |

| Frontal White Matter | Human | 1.5 - 2.7 | [13][16] |

| Parietal White Matter | Human | 2.7 | [13] |

| Occipital White Matter | Human | 2.6 - 2.7 | [13] |

| Frontal Gray Matter | Human | 0.6 - 1.5 | [13][16] |

| Parietal Gray Matter | Human | 0.5 - 0.7 | [13] |

| Occipital Gray Matter | Human | 1.4 - 1.5 | [13] |

| Spinal Cord | Rat | Highest Levels | [14] |

| Hypothalamus (extracellular) | Rat | At or below 5 pmol/36 µL | [4] |

Receptor Binding Affinities and Enzyme Kinetics

| Parameter | Value | Receptor/Enzyme | Conditions | Reference |

| IC₅₀ | < 5 µM | mGluR3 | Displacement assay with LY354740 | [1] |

| EC₅₀ | 11–100 µM | mGluR3 | Dependent on assay conditions | [1] |

| EC₅₀ | 666 µM | NMDA Receptor | [1] | |

| IC₅₀ | 8.8 µM | NMDA Receptor | Displacement assay with CGS-19755 | [1] |

| Km | 73 nM | Human GCPII | PC3 cells expressing hGCPII | [17] |

| Vmax | 35 pmol/mg protein/min | Human GCPII | PC3 cells expressing hGCPII | [17] |

| Km | 130 nM | GCPII | Microplate assay | [5] |

| kcat | 4 s⁻¹ | GCPII | Microplate assay | [5] |

| Ki (for 2-PMPA) | 0.2 nM | GCPII | Competitive inhibition | [5] |

Experimental Protocols

Quantification of NAAG in Brain Tissue by HPLC

This protocol outlines a general procedure for the determination of NAAG levels in brain tissue using High-Performance Liquid Chromatography (HPLC).

4.1.1. Materials

-

Brain tissue sample

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

AG-50 resin

-

HPLC system with a UV detector

-

Anion-exchange column

-

Phosphate (B84403) buffer (mobile phase)

-

NAAG and NAA standards

4.1.2. Protocol

-

Tissue Homogenization: Rapidly dissect and weigh the brain region of interest. Homogenize the tissue in ice-cold homogenization buffer.

-

Deproteinization: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet proteins.

-

Removal of Primary Amines: Pass the supernatant through a column containing AG-50 resin to remove primary amines that could interfere with the analysis.[14]

-

HPLC Analysis:

-

Quantification: Create a standard curve using known concentrations of NAAG and NAA standards. Calculate the concentration of NAAG in the tissue sample by comparing its peak area to the standard curve.

In Vivo Microdialysis for Measuring Extracellular NAAG

This protocol describes a general method for measuring the release of NAAG in the brain of a freely moving animal.

4.2.1. Materials

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

Analytical method for NAAG quantification (e.g., HPLC-MS/MS)

4.2.2. Protocol

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest.[18]

-

Probe Insertion and Equilibration: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[18] Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.[18]

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.

-

Stimulation (Optional): To measure evoked release, the perfusion medium can be changed to a high-potassium aCSF to induce depolarization.[4]

-

Sample Analysis: Analyze the collected dialysate samples to determine the concentration of NAAG using a sensitive analytical technique such as HPLC coupled with mass spectrometry (MS/MS).[4]

Visualization of Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis.

GCPII Activity Assay

This protocol provides a general method for measuring the enzymatic activity of GCPII in tissue homogenates using a fluorescence-based assay.

4.4.1. Materials

-

Brain tissue homogenate

-

GCPII Assay Buffer

-

GCPII Substrate (e.g., NAAG)

-

GCPII Developer and Fluorometric Probe (to detect glutamate)

-

96-well microplate

-

Fluorescence microplate reader

-

GCPII inhibitor (e.g., 2-PMPA) for control experiments

4.4.2. Protocol

-

Tissue Homogenate Preparation: Homogenize brain tissue in ice-cold GCPII Assay Buffer. Centrifuge to remove cellular debris and collect the supernatant containing GCPII.[1][10] Determine the protein concentration of the supernatant.

-

Assay Setup: In a 96-well plate, add the tissue homogenate to the sample wells. Include a blank control (homogenate without substrate) and an inhibitor control (homogenate with a known GCPII inhibitor).[1]

-

Reaction Initiation: Prepare a reaction mix containing the GCPII substrate, developer, and fluorometric probe in the assay buffer. Add the reaction mix to all wells to start the reaction.[1]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorometric probe.

-

Data Analysis: Generate a standard curve using known concentrations of glutamate. Calculate the GCPII activity in the tissue samples as the amount of glutamate produced per unit time per milligram of protein.[1]

Conclusion

N-acetyl-aspartyl-glutamate is a key neuromodulator in the brain with significant implications for neuronal function and dysfunction. Its role in regulating glutamatergic neurotransmission through the activation of mGluR3 receptors positions it as a critical player in maintaining synaptic homeostasis. The intricate interplay between NAAG synthesis, release, and degradation by GCPII offers multiple points for therapeutic intervention in a variety of neurological and psychiatric disorders. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the multifaceted role of NAAG in brain health and disease. Future research focusing on the precise mechanisms of NAAG's interaction with NMDA receptors and the development of more specific modulators of the NAAG signaling pathway will be crucial for translating our understanding of this neuropeptide into novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. In vivo microdialysis and gas chromatography/mass spectrometry for studies on release of N-acetylaspartlyglutamate and N-acetylaspartate in rat brain hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lsb.avcr.cz [lsb.avcr.cz]

- 9. Molecular Characterization of N-Acetylaspartylglutamate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutamate Carboxypeptidase II Activity Assay Kit (ab284558) is not available | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. N-Acetylaspartylglutamate Synthetase II Synthesizes N-Acetylaspartylglutamylglutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N-acetyl-aspartyl-glutamate: regional levels in rat brain and the effects of brain lesions as determined by a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of N-acetylaspartylglutamate (NAAG) at group II mGluRs and NMDAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Measurement of N-Acetyl-aspartyl-glutamate (NAAG) at 3 Tesla Using TE-Averaged PRESS Spectroscopy and Regularized Lineshape Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) by cloned human glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Dichotomous Influence of Aspartate and Glutamate in Biomineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartic acid (Asp) and glutamic acid (Glu), two structurally similar acidic amino acids, are pivotal players in the intricate process of biomineralization. Their negatively charged carboxylate side chains serve as key functional groups for interacting with mineral ions, profoundly influencing the nucleation, growth, polymorphism, and organization of biominerals such as calcium carbonate and hydroxyapatite (B223615). Despite their chemical resemblance, a growing body of evidence reveals a surprisingly dichotomous role, with aspartic acid and its polymeric forms often exhibiting a more potent regulatory effect than glutamic acid. This technical guide provides an in-depth exploration of the influence of Asp and Glu on biomineralization, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support research and development in materials science, regenerative medicine, and drug delivery.

Core Principles: The Asp-Glu Influence on Mineral Formation

The fundamental role of aspartic and glutamic acids in biomineralization stems from the electrostatic interactions between their negatively charged carboxylate groups (COO-) and positively charged cations, most notably calcium (Ca²⁺).[1][2] These interactions are central to the function of non-collagenous proteins (NCPs) in bone and dentin, as well as proteins found in the organic matrix of shells and other invertebrate hard tissues.[3][4] While both amino acids participate in these processes, their efficacy and the resulting mineral characteristics can differ significantly.

Key Observations:

-

Differential Potency: Polyaspartic acid is frequently reported to be a more potent inhibitor of crystal growth compared to polyglutamic acid.[5] It is also more effective at stabilizing amorphous mineral precursors and promoting intrafibrillar mineralization of collagen.[2][5]

-

Ion Binding Mechanisms: Molecular dynamics simulations suggest that poly-Asp tends to attract a larger cloud of ions, forming clusters on its surface. In contrast, poly-Glu is more inclined to bind individual calcium ions, chelated by multiple carboxylate groups.[2][6][7] This difference is attributed to the shorter side chain of aspartic acid, which offers a higher density of binding sites and different conformational flexibility compared to glutamic acid.[8]

-

Polymorph and Morphology Control: The concentration of these acidic amino acids can direct the formation of specific calcium carbonate polymorphs (calcite, aragonite, or the metastable vaterite) and influence their morphology.[9] For instance, L-aspartic acid has been demonstrated to be sufficient to induce the formation and stabilization of vaterite.[9]

-

Relevance in Disease and Therapy: The inhibitory effects of Asp and Glu on calcium oxalate (B1200264) crystallization are relevant to the study of kidney stone formation.[3] Furthermore, their ability to promote hydroxyapatite formation on collagen scaffolds is being harnessed for dentin remineralization and bone tissue engineering.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature, providing a comparative overview of the effects of aspartic and glutamic acid on various biomineralization parameters.

| Parameter | Aspartic Acid (or its polymers) | Glutamic Acid (or its polymers) | Mineral System | Reference(s) |

| Crystallization Inhibition | Strong inhibitor/delayer | Weak inhibitor | Calcium Carbonate | [5] |

| Intrafibrillar Mineralization | Facilitates | Does not facilitate | Collagen/Calcium Phosphate (B84403) | [2][5] |

| Amorphous Phase Stabilization | Stabilizes liquid and amorphous phases | Weaker effect | Calcium Carbonate & Phosphate | [5] |

| Ion Interaction | Tends to form ion clusters | Tends to bind single Ca²⁺ ions | Aqueous solution with Ca²⁺ | [2][6][7] |

| Dentin Remineralization | Restored up to 91% of elastic modulus | Improved intra- and extrafibrillar mineralization | Demineralized Dentin | [10][11] |

Table 1: Comparative Effects of Aspartic Acid and Glutamic Acid on Biomineralization Processes.

| Parameter | Value | Experimental Condition | Mineral System | Reference(s) |

| Binding Affinity (KD) | 14.1 µM ± 3.8 µM | Peptide (SVSVGMKPSPRPGGGK) binding to HA via SPRi | Hydroxyapatite (HA) | [12] |

| Binding Free Energy (ΔG) | -50 to -60 kJ/mol | Steered molecular dynamics simulation of Asp(-) | Hydroxyapatite (HA) | [13] |

| Binding Free Energy (ΔG) | -40 to -50 kJ/mol | Steered molecular dynamics simulation of Glu(-) | Hydroxyapatite (HA) | [13] |

| Molar Ratio in Mineral | 1:690 (Asp₄:CaCO₃) | In vitro precipitation with tetra-aspartic acid | Aragonite | [14] |

| Mg Content Increase | - | Up to 10.86% MgCO₃ in calcite | Ca-Mg Carbonate | [15] |

| Mechanical Property Recovery | Up to 60% of normal dentin | Continuous remineralization of artificial lesions | Demineralized Dentin | [4] |

Table 2: Specific Quantitative Data on Asp/Glu-Mineral Interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound influence on biomineralization.

High-Throughput Screening of Calcium Carbonate Precipitation

This protocol is adapted from high-throughput methods for rapidly assessing the influence of amino acids on calcium carbonate crystallization kinetics and polymorphism.[1][8][16]

Materials:

-

Calcium chloride (CaCl₂) stock solution (e.g., 100 mM)

-

Sodium carbonate (Na₂CO₃) stock solution (e.g., 100 mM)

-

Aspartic acid and glutamic acid stock solutions (e.g., 10 mM, pH adjusted)

-

Deionized (DI) water

-

96-well microplates (UV-transparent for turbidity measurements)

-

Automated liquid handling pipetting workstation

-

Microplate reader capable of measuring absorbance (turbidity) at a wavelength such as 500 nm

Procedure:

-

Plate Preparation: Using an automated liquid handling workstation, dispense DI water, CaCl₂ solution, and the amino acid solutions into the wells of a 96-well plate to achieve the desired final concentrations.

-

Reaction Initiation: Initiate the precipitation reaction by dispensing the Na₂CO₃ solution into each well. The final volume in each well should be consistent (e.g., 200 µL).

-

Kinetic Analysis: Immediately place the microplate into a plate reader and monitor the change in turbidity (absorbance) over time at regular intervals. The rate of increase in turbidity corresponds to the precipitation kinetics.

-

Product Harvesting: After a set time (e.g., 24 hours), centrifuge the plate to pellet the precipitates. Carefully remove the supernatant.

-

Characterization:

-

Morphology (SEM): Resuspend a small portion of the precipitate in ethanol, drop-cast onto an SEM stub, and coat with a conductive material (e.g., gold-palladium). Image using a scanning electron microscope.

-

Polymorphism (XRD/Raman): Analyze the dried precipitate using powder X-ray diffraction (XRD) or Raman microscopy to identify the crystalline phases (calcite, vaterite, aragonite).

-

Quantification of Occluded Amino Acid: For fluorescently tagged amino acids, dissolve the washed precipitate in a weak acid and quantify the fluorescence to determine the amount of incorporated amino acid.

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Polyelectrolyte-Mineral Interaction

This protocol describes the use of QCM-D to study the real-time adsorption and conformational changes of poly-Asp or poly-Glu on a mineral surface.[17][18][19][20][21]

Materials:

-

QCM-D instrument and sensors (e.g., gold-coated or hydroxyapatite-coated)

-

Poly-L-aspartic acid and poly-L-glutamic acid solutions in a suitable buffer (e.g., TRIS or HEPES to avoid phosphate interactions with HA)

-

Buffer solution for baseline and rinsing

-

Cleaning reagents for the sensor surface (e.g., UV/ozone treatment for gold sensors)

Procedure:

-

Sensor Preparation: Clean the QCM-D sensor according to the manufacturer's instructions to ensure a pristine surface.

-

System Equilibration: Mount the sensor in the flow module and establish a stable baseline by flowing the buffer solution over the sensor surface until the frequency (Δf) and dissipation (ΔD) signals are constant.

-

Adsorption Phase: Introduce the polyelectrolyte solution (e.g., poly-Asp) into the flow cell at a constant flow rate. Monitor the changes in Δf and ΔD in real-time. A decrease in frequency indicates mass adsorption, while an increase in dissipation suggests the formation of a soft, hydrated layer.

-

Rinsing Phase: After the adsorption phase reaches a plateau or for a set period, switch back to flowing the pure buffer solution to remove any loosely bound polymer and observe the stability of the adsorbed layer.

-

Data Analysis: Model the Δf and ΔD data using appropriate software to calculate the adsorbed mass (areal mass density, ng/cm²) and the viscoelastic properties (e.g., thickness, shear modulus) of the polyelectrolyte layer. Compare the results for poly-Asp and poly-Glu under identical conditions.

Molecular Dynamics (MD) Simulation of Peptide-Ion Interactions

This protocol provides a general workflow for simulating the interaction of a peptide (e.g., penta-Asp) with ions in an aqueous environment using GROMACS.[7][13][15][22][23]

Software:

-

GROMACS simulation package

-

Molecular visualization software (e.g., VMD, PyMOL)

Procedure:

-

Topology Generation: Use the pdb2gmx tool in GROMACS to generate a topology file for the peptide from its initial structure (PDB file). This defines the force field parameters for the atoms, bonds, angles, and dihedrals.

-

Simulation Box Definition: Create a simulation box around the peptide using editconf, ensuring sufficient distance between the peptide and the box edges to avoid periodic image interactions.

-

Solvation: Fill the simulation box with water molecules using gmx solvate.

-

Ion Addition: Add ions (e.g., Ca²⁺ and Cl⁻) to the system using gmx genion. This neutralizes the system's charge and can be used to achieve a desired ion concentration.

-

Energy Minimization: Perform energy minimization using gmx mdrun to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup.

-

Equilibration:

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to bring the system to the desired temperature. The peptide heavy atoms are often restrained during this step.

-

NPT Equilibration: Further equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to adjust the density of the system.

-

-

Production MD: Run the production simulation for the desired length of time without restraints. Save the trajectory and energy data at regular intervals.

-

Analysis: Analyze the trajectory to study the peptide's conformation, its interaction with ions (e.g., radial distribution functions), and the formation of ion clusters.

Dentin Remineralization and Mechanical Property Measurement

This protocol outlines a method to assess the functional recovery of demineralized dentin using acidic polypeptides, followed by mechanical testing.[4][11][24][25][26]

Materials:

-

Extracted human or bovine teeth

-

Demineralizing solution (e.g., 0.05 M acetate (B1210297) buffer, pH 5.0)

-

Remineralizing solution (e.g., simulated body fluid or a solution containing calcium and phosphate ions)

-

Poly-L-aspartic acid or poly-L-glutamic acid

-

Nanoindenter

-

Scanning Electron Microscope (SEM)

Procedure:

-

Dentin Specimen Preparation: Cut dentin blocks from the mid-coronal region of the teeth. Polish the surfaces to a smooth finish.

-

Demineralization: Create artificial caries lesions by immersing the dentin blocks in the demineralizing solution for a specified time to create a subsurface lesion of a desired depth.

-

Remineralization Treatment: Immerse the demineralized specimens in the remineralization solution containing the acidic polypeptide (e.g., 50 µg/mL poly-L-aspartic acid) for a period ranging from days to weeks. Include a control group without the polypeptide.

-

Mechanical Testing (Nanoindentation):

-

Measure the elastic modulus and hardness of the hydrated specimens before and after demineralization, and after the remineralization treatment.

-

Perform indentations on the surface of the lesion and on cross-sections to map the mechanical properties as a function of depth.

-

-

Morphological Analysis (SEM): Examine cross-sections of the remineralized specimens under SEM to observe the extent of mineral infiltration into the collagen matrix and the occlusion of dentinal tubules.

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Differential Ion Binding by Poly-Asp and Poly-Glu

Caption: Differential ion binding mechanisms of Poly-Asp and Poly-Glu.

Polymer-Induced Liquid-Precursor (PILP) Pathway

References

- 1. Rapid Screening of Calcium Carbonate Precipitation in the Presence of Amino Acids: Kinetics, Structure, and Composition - White Rose Research Online [eprints.whiterose.ac.uk]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Inhibitory effect of glutamic acid and aspartic acid on calcium oxalate crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Surface Structural and Mechanical Changes Following Remineralization of Dentin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. "Quantification of the binding affinity of a specific hydroxyapatite bi" by Michael C. Weiger, Jung Jin Park et al. [ideaexchange.uakron.edu]

- 13. Getting started - Peptide [manual.gromacs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. GROMACS Tutorials [mdtutorials.com]

- 16. Dataset for Rapid-Screening of Calcium Carbonate Precipitation in the Presence of Amino Acids. - Research Data Leeds Repository [archive.researchdata.leeds.ac.uk]

- 17. biolinscientific.com [biolinscientific.com]

- 18. nanoscience.com [nanoscience.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. biolinchina.com [biolinchina.com]

- 22. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 23. Molecular dynamics simulation of a peptide chain using Gromacs | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 24. Mechanical Recovery of Dentin Following Remineralization In Vitro – an Indentation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Functional recovery of demineralized dentin using a glutamic acid-modified electrospun scaffold: A multimodal in vitro characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

The Neuropeptide N-Acetylaspartylglutamate: A Technical Guide to its Discovery, History, and Core Research Methodologies

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylaspartylglutamate (NAAG), an acetylated dipeptide, stands as the most abundant and widely distributed neuropeptide within the mammalian nervous system.[1] Initially identified in 1965 by Curatolo and colleagues, its significance as a neurotransmitter was not immediately recognized.[1][2] For years, it was largely overlooked, with its function hypothesized to be merely a precursor for the glutamate (B1630785) transmitter pool.[1] However, subsequent research beginning in the mid-1980s has firmly established NAAG as a key neuromodulator, meeting all the essential criteria for a neurotransmitter.[1] This technical guide provides a comprehensive overview of the discovery and history of NAAG research, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to serve as a valuable resource for professionals in neuroscience and drug development.

Discovery and Historical Perspective

The journey of NAAG from a chemical curiosity to a validated neurotransmitter is a testament to the evolution of neuroscientific understanding. Initially, the concept of neuropeptides as signaling molecules was not widely accepted, contributing to the early disregard of NAAG's potential role.[2] Furthermore, early studies did not observe a direct effect of NAAG on membrane potential, leading to its classification as a metabolic intermediate.[2]

The paradigm shifted with the discovery of endogenous opioids, which broadened the scientific perspective on brain peptides.[2] Rigorous investigation eventually demonstrated that NAAG fulfills the core criteria for a neurotransmitter: it is concentrated in neurons and synaptic vesicles, released in a calcium-dependent manner upon neuronal firing, and is hydrolyzed in the synaptic cleft by specific enzymes.[1][2]

Biochemical Properties and Metabolism

NAAG is enzymatically synthesized from N-acetylaspartate (NAA) and glutamate by NAAG synthetase.[3][4] Unlike most peptides, its synthesis is not a result of post-translational processing of a larger precursor protein.[5] The regulation of NAAG synthetase is not yet fully understood, and detailed in vitro kinetic studies of the enzyme are limited.[3][5]

The catabolism of NAAG is primarily carried out by glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), and to a lesser extent by glutamate carboxypeptidase III (GCPIII).[5][6] These enzymes hydrolyze NAAG into NAA and glutamate.[5] The inhibition of GCPII has become a significant area of research, as it offers a therapeutic strategy to elevate synaptic NAAG levels, which has shown promise in various neurological and psychiatric conditions.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to NAAG concentration, its receptor binding affinities, and the kinetics of its primary catabolic enzyme, GCPII.

Table 1: Concentration of N-Acetylaspartylglutamate (NAAG) in Human Brain Regions

| Brain Region | NAAG Concentration (mM) | NAAG/NAA Ratio | Reference |

| Frontal White Matter | 1.5 - 2.7 | 0.18 ± 0.02 - 0.28 | [6][7][8] |

| Parietal White Matter | 1.5 - 2.7 | ~0.2 | [6][7] |

| Occipital White Matter | 1.5 - 2.7 | - | [6] |

| Frontal Gray Matter | 0.6 - 1.5 | 0.11 ± 0.02 - 0.13 | [6][7][8] |

| Parietal Gray Matter | 0.6 - 1.5 | ~0.1 | [6][7] |

| Occipital Gray Matter | 0.6 - 1.5 | - | [6] |

Note: Concentrations can vary based on the measurement technique (e.g., MRS) and the specific study.

Table 2: Binding Affinities of NAAG for Key Receptors

| Receptor | Ligand | Parameter | Value | Reference |

| mGluR3 | NAAG | EC50 | 11 - 100 µM | [9] |

| mGluR3 | NAAG | IC50 | < 5 µM (displacement of LY354740) | [9] |

| NMDA Receptor | NAAG | EC50 | 666 µM | [9] |

| NMDA Receptor | NAAG | IC50 | 8.8 µM (displacement of CGS-19755) | [9] |

EC50 (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Kinetic Parameters of Glutamate Carboxypeptidase II (GCPII)

| Substrate | Parameter | Value | Reference |

| NAAG | Km | 130 nM | [1] |

| NAAG | kcat | 4 s-1 | [1] |

| NAAG | kcat/Km | 3 x 107 M-1s-1 | [1] |

| Folic Acid | Km | 0.012 µM | [10] |

| Folic Acid | Vmax | 1.1318 µmol min-1 | [10] |

Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme molecule per second. Vmax (maximum reaction rate) is the rate of reaction when the enzyme is saturated with substrate.

Signaling Pathways

NAAG exerts its neuromodulatory effects primarily through the activation of the metabotropic glutamate receptor 3 (mGluR3), a Group II mGluR.[1][2] This interaction initiates a G-protein-mediated signaling cascade that plays a crucial role in regulating neurotransmitter release. More recent evidence also suggests a role for NAAG in retrograde signaling, providing a feedback mechanism at glutamatergic synapses.[6][9]

Presynaptic Inhibition via mGluR3

Activation of presynaptic mGluR3 by NAAG leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to a decrease in the release of neurotransmitters, including glutamate.[11][12] This mechanism positions NAAG as a key regulator of synaptic excitability.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetylaspartyl-Glutamate Metabolism in the Cingulated Cortices as a Biomarker of the Etiology in ASD: A 1H-MRS Model [mdpi.com]

- 4. Molecular Characterization of N-Acetylaspartylglutamate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of N-acetylaspartylglutamate in the Human Frontal Brain by 1H MRS at 7T - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Measurement of N-Acetyl-aspartyl-glutamate (NAAG) at 3 Tesla Using TE-Averaged PRESS Spectroscopy and Regularized Lineshape Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic Properties of Glutamate Carboxypeptidase II Partially Purified from Leukodystrophy Patient's Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]

- 12. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Analysis of Asp-Glu Containing Peptides

Abstract: Peptides containing the aspartic acid-glutamic acid (Asp-Glu) motif are integral to various physiological processes, particularly within the central nervous system. This technical guide provides a comprehensive overview of the natural occurrence of these peptides, with a primary focus on N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the mammalian brain. We delve into its biosynthesis, catabolism, and key signaling pathways. Furthermore, this document presents a compilation of quantitative data on NAAG distribution and details the experimental protocols essential for its extraction, quantification, and functional analysis, serving as a vital resource for researchers and professionals in neuroscience and drug development.

The Archetypal this compound Peptide: N-acetylaspartylglutamate (NAAG)

The dipeptide N-acetylaspartylglutamate (NAAG) stands out as the most prevalent and widely distributed neuropeptide in the mammalian nervous system.[1] Comprised of N-acetylaspartic acid (NAA) and glutamic acid joined by a peptide bond, NAAG fulfills the criteria for a neurotransmitter: it is concentrated in neurons and synaptic vesicles, released in a calcium-dependent manner, and hydrolyzed by enzymes in the synaptic space.[2][3] Its concentration in the brain is substantial, ranging from micromolar to millimolar levels.[1]

Biosynthesis and Catabolism

The metabolism of NAAG is a tightly regulated process central to its function as a signaling molecule.

Biosynthesis: NAAG is synthesized enzymatically from its precursors, N-acetylaspartic acid (NAA) and glutamate (B1630785).[3] This reaction is catalyzed by NAAG synthetase. Unlike most vertebrate peptides, which are products of post-translational processing, NAAG synthetase activity is a unique mechanism.[3] The synthesis is primarily restricted to neurons, though glial cells also contain and can synthesize the peptide.[3] The regulation of this synthesis in vitro appears to be dependent on the availability of its precursor, NAA.[3]

Catabolism: NAAG is catabolized in the synaptic space by NAAG peptidases, which hydrolyze it back into NAA and glutamate.[3] Two key enzymes responsible for this activity have been identified: glutamate carboxypeptidase II (GCPII) and glutamate carboxypeptidase III (GCPIII).[3] GCPII is expressed on the extracellular surface of astrocytes.[4] The inhibition of these peptidases is a significant therapeutic strategy, as it increases the synaptic concentration of NAAG, enhancing its downstream effects.[3]

Caption: Metabolic cycle of N-acetylaspartylglutamate (NAAG).

Biological Role and Signaling Pathway

NAAG functions as a key neuromodulator of glutamatergic synapses. Its primary mechanism of action is through the selective activation of the type 3 metabotropic glutamate receptor (mGluR3), a presynaptic receptor.[1][5]

Upon release from a neuron, NAAG diffuses into the perisynaptic space and binds to mGluR3 on presynaptic terminals.[5] The activation of this G-protein coupled receptor leads to a reduction in cyclic AMP (cAMP) levels and inhibits voltage-dependent calcium conductance.[1] This cascade ultimately suppresses the release of other neurotransmitters, most notably glutamate, from the axon terminal.[1] This function establishes NAAG as a key player in a negative feedback loop to prevent excessive glutamate signaling and excitotoxicity.[1]

Caption: NAAG signaling pathway via the presynaptic mGluR3 receptor.

Quantitative Distribution of NAAG in the Human Brain

The concentration of NAAG varies significantly between different regions of the human brain, with notably higher levels found in white matter compared to gray matter. This differential distribution, measured by techniques like proton magnetic resonance spectroscopy (¹H-MRS), reflects its roles in neuronal signaling and metabolism.

| Brain Region | Tissue Type | NAAG Concentration (mM) | NAAG to NAA Ratio | Reference |

| Frontal Cortex | White Matter | 1.5 - 2.7 | 0.18 - 0.28 | [4][6] |

| Frontal Cortex | Gray Matter | 0.6 - 1.5 | 0.11 - 0.13 | [4][5][6] |

| Parietal Lobe | White Matter | 2.7 ± 1.2 | ~0.2 | [4] |

| Parietal Lobe | Gray Matter | 0.5 ± 0.4 | ~0.1 | [4] |

| Occipital Lobe | White Matter | 2.6 ± 1.0 | ~0.2 | [4] |

| Occipital Lobe | Gray Matter | 1.4 ± 0.8 | ~0.1 | [4] |

| Anterior Cingulate Cortex | Mixed | 0.41 ± 0.27 (in ASD group) | - | [7] |

Note: Concentrations can vary based on the specific quantification method (e.g., ¹H-MRS, HPLC) and subject population. The data presented are representative values from the cited literature.

Experimental Methodologies

The analysis of NAAG and related peptides requires specific and sensitive methodologies, from initial tissue extraction to final quantification and functional assessment.

Workflow for NAAG Extraction and Quantification

A typical workflow for the analysis of endogenous peptides like NAAG from brain tissue involves homogenization, protein precipitation/extraction, and analysis by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Caption: Experimental workflow for NAAG analysis using LC-MS.

Protocol for Peptide Extraction from Brain Tissue

This protocol is a synthesized example based on common methods for preparing brain tissue for mass spectrometry analysis.[8][9]

-

Tissue Homogenization:

-

Excise the brain region of interest and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue into a fine powder using a liquid nitrogen-cooled mortar and pestle.

-

-

Protein Precipitation and Extraction:

-

Transfer 50-100 mg of the frozen tissue powder to a pre-chilled sterile microcentrifuge tube.

-

Add 1 mL of cold extraction solution (e.g., 10% trichloroacetic acid in acetone containing 0.07% mercaptoethanol).

-

Vortex thoroughly and incubate for 1 hour at -20°C to precipitate proteins.

-

-

Centrifugation and Washing:

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Discard the supernatant. Wash the pellet with 1 mL of cold acetone.

-

Repeat the centrifugation and washing step twice to remove residual acid and lipids.

-

-

Peptide Solubilization:

-

After the final wash, air-dry the pellet to remove acetone.

-

Resuspend the pellet in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water). The supernatant now contains the peptide fraction, including NAAG.

-

-

Final Clarification:

-

Centrifuge the resuspended sample at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

-

Transfer the supernatant to a new tube for HPLC-MS analysis.

-

Protocol: Glutamate Carboxypeptidase II (GCPII) Activity Assay

This protocol is based on a commercially available assay kit and measures the enzymatic activity of GCPII by detecting the glutamate produced from NAAG hydrolysis.[2]

-

Sample Preparation:

-

Homogenize ~50 mg of tissue in 200 µL of ice-cold GCPII Assay Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Removal of Endogenous Metabolites (Ammonium Sulfate (B86663) Precipitation):

-

To a 100 µL sample aliquot, add an equal volume of saturated ammonium (B1175870) sulfate (~4.1 M).

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Discard the supernatant, repeat the process once more, and resuspend the final pellet in the original volume with GCPII Assay Buffer.

-

-

Assay Reaction:

-

Prepare a 96-well plate. Add 2-20 µL of the treated, diluted sample to "Sample" and "Sample Background Control" wells.

-

Add a positive control (recombinant GCPII) and a negative control (buffer only).

-

Adjust the volume in all wells to 50 µL with GCPII Assay Buffer.

-

-

Reaction Mix Preparation and Measurement:

-

Prepare a Reaction Mix containing the GCPII substrate (NAAG) and a developer mix that produces a fluorescent or colorimetric signal upon reaction with the liberated glutamate.

-

Add the Reaction Mix to the "Sample" and "Positive Control" wells. Add a Background Control Mix (without substrate) to the "Sample Background Control" wells.

-

Measure the output (fluorescence or absorbance) in kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background control readings from the sample readings.

-

Calculate the reaction rate and determine the GCPII activity by comparing the rate to a glutamate standard curve.

-

Conclusion

N-acetylaspartylglutamate is a fundamentally important this compound containing peptide that serves as a primary neuromodulator in the mammalian CNS. Its unique biosynthesis, specific signaling pathway via mGluR3, and differential distribution throughout the brain underscore its significance in maintaining neuronal homeostasis. The methodologies detailed herein provide a robust framework for the accurate quantification and functional analysis of NAAG, empowering further research into its role in neurological health and disease and paving the way for novel therapeutic strategies targeting its metabolic and signaling pathways.

References

- 1. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate Carboxypeptidase II Activity Assay Kit (ab284558) is not available | Abcam [abcam.com]

- 3. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of N-acetylaspartylglutamate in the Human Frontal Brain by 1H MRS at 7T - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Measurement of N-Acetyl-aspartyl-glutamate (NAAG) at 3 Tesla Using TE-Averaged PRESS Spectroscopy and Regularized Lineshape Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of extraction methods for the comprehensive analysis of mouse brain proteome using shotgun-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Aspartate and Glutamate: A Technical Guide to their Roles as Neurotransmitter and Neuromodulator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted roles of L-aspartate (Asp) and L-glutamate (Glu) in the central nervous system (CNS). Beyond their fundamental function as excitatory neurotransmitters, this document delves into their synthesis, release, receptor interactions, and downstream signaling pathways, with a particular focus on their neuromodulatory actions. This guide provides detailed experimental protocols and quantitative data to facilitate further research and drug development in this critical area of neuroscience.

Introduction: The Excitatory Amino Acid Neurotransmitters

L-glutamate and L-aspartate are the principal excitatory neurotransmitters in the mammalian central nervous system.[1][2][3][4] They are present in high concentrations and are released from presynaptic terminals in a calcium-dependent manner upon neuronal excitation.[1][2][4] While glutamate (B1630785) is widely recognized as the primary excitatory neurotransmitter, the precise role of aspartate has been a subject of ongoing investigation, with evidence suggesting both direct neurotransmitter function and more subtle neuromodulatory roles.[5][6] Both amino acids exert their effects through a family of ionotropic and metabotropic glutamate receptors, initiating a cascade of events crucial for synaptic transmission, plasticity, learning, and memory.[3][7]

Synthesis, Packaging, and Release

The metabolic pathways of glutamate and aspartate are intricately linked to cellular energy metabolism, particularly the tricarboxylic acid (TCA) cycle.

Synthesis: Glutamate and aspartate are non-essential amino acids that do not cross the blood-brain barrier and are therefore synthesized de novo within the CNS from glucose and other precursors.[4] Key enzymes involved in their synthesis include:

-

Aspartate Aminotransferase (AST) : Catalyzes the reversible transamination between aspartate and α-ketoglutarate to form glutamate and oxaloacetate.

-

Glutaminase : Converts glutamine, released by glial cells, into glutamate within the presynaptic terminal.

-

Glutamate Dehydrogenase : Catalyzes the reversible conversion of α-ketoglutarate to glutamate.

Packaging into Synaptic Vesicles: Glutamate is packaged into synaptic vesicles by vesicular glutamate transporters (VGLUTs).[4] This process is dependent on a proton gradient across the vesicular membrane. Notably, VGLUTs do not transport aspartate, which has led to questions about the vesicular release mechanism for this amino acid.[4][5] The co-release of aspartate and glutamate has been observed, suggesting potential alternative packaging mechanisms or co-packaging within glutamate-containing vesicles under specific conditions.[5]

Release: Upon arrival of an action potential at the presynaptic terminal, voltage-gated calcium channels open, leading to an influx of Ca2+. This rise in intracellular calcium triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of their contents, including glutamate and potentially aspartate, into the synaptic cleft.[1][2][4]

Receptor Interactions and Pharmacology

Aspartate and glutamate act on a diverse family of ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors. This guide focuses on the ionotropic receptors, which are primarily responsible for fast excitatory synaptic transmission.

The three main subtypes of iGluRs are named after their selective agonists:

-

N-methyl-D-aspartate (NMDA) receptors

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors

-

Kainate receptors

Quantitative Data: Receptor Binding Affinities and Potencies

The following tables summarize the binding affinities (Ki) and potencies (EC50) of L-aspartate and L-glutamate at NMDA and AMPA receptors. These values are critical for understanding the pharmacological profile of these neurotransmitters and for the design of selective ligands.

Table 1: Binding Affinities (Ki) of L-Aspartate and L-Glutamate at Ionotropic Glutamate Receptors

| Ligand | Receptor Subtype | Preparation | Radioligand | Ki (µM) | Reference |

| L-Aspartate | NMDA | Rat Hippocampal Membranes | [3H]CGS 19755 | 1.3 | [1] |

| AMPA/Kainate | Rat Hippocampal Membranes | [3H]AMPA | >1000 | [1] | |

| L-Glutamate | NMDA | Rat Hippocampal Membranes | [3H]CGS 19755 | 0.25 | [1] |

| AMPA/Kainate | Rat Hippocampal Membranes | [3H]AMPA | 0.5 | [1] |

Table 2: Potencies (EC50) of L-Aspartate and L-Glutamate at NMDA Receptor Subtypes

| Ligand | Receptor Subtype | Expression System | EC50 (µM) | Reference |

| L-Aspartate | GluN1/GluN2D | HEK 293 Cells | - | [8] |

| L-Glutamate | GluN1/GluN2A | Xenopus Oocytes | 3.3 | [9] |

| GluN1/GluN2B | Xenopus Oocytes | 2.9 | [9] | |

| GluN1/GluN2C | Xenopus Oocytes | 1.7 | [9] | |

| GluN1/GluN2D | Xenopus Oocytes | 0.5 | [9] |

Signaling Pathways

The activation of NMDA and AMPA receptors by aspartate and glutamate initiates distinct downstream signaling cascades that are fundamental to synaptic plasticity.

NMDA Receptor Signaling

NMDA receptor activation is unique in that it requires both ligand binding (glutamate or aspartate) and postsynaptic membrane depolarization to relieve a voltage-dependent magnesium (Mg2+) block.[10] Upon opening, the NMDA receptor channel is permeable to Ca2+, which acts as a critical second messenger.

Caption: NMDA receptor signaling cascade.

Key downstream effectors of NMDA receptor activation include:

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial kinase for the induction of long-term potentiation (LTP).[7]

-

Ras-MAPK/ERK Pathway: This pathway is involved in CREB activation and gene expression.[2][7][11][12][13]

-

cAMP Response Element-Binding Protein (CREB): A transcription factor that, when phosphorylated, promotes the expression of genes involved in synaptic plasticity and cell survival, such as brain-derived neurotrophic factor (BDNF).[3][7][14][15][16]

AMPA Receptor Signaling

AMPA receptors mediate the majority of fast excitatory neurotransmission. Their activation by glutamate leads to Na+ influx and depolarization of the postsynaptic membrane. While aspartate has very low affinity for AMPA receptors, their function is intricately linked to NMDA receptor signaling.[1][4]

Caption: AMPA receptor signaling and trafficking.

The trafficking of AMPA receptors to and from the postsynaptic membrane is a key mechanism of synaptic plasticity. This process is regulated by signaling pathways activated by NMDA receptors, including:

-

CaMKII: Phosphorylates AMPA receptor subunits, increasing their conductance and promoting their insertion into the synaptic membrane.

-

Protein Kinase C (PKC) and Protein Kinase A (PKA): Also involved in the phosphorylation of AMPA receptors, influencing their trafficking and function.

Aspartate and Glutamate as Neuromodulators

Beyond their role as primary neurotransmitters, aspartate and glutamate can act as neuromodulators, fine-tuning synaptic transmission.

-

Presynaptic Modulation: L-aspartate has been shown to modulate the release of glutamate from presynaptic terminals. This can occur through the activation of presynaptic NMDA receptors, which can either facilitate or inhibit neurotransmitter release depending on the specific synapse and conditions.[17]

-

Co-agonism at NMDA Receptors: Aspartate can act as a co-agonist at the NMDA receptor, alongside glutamate.[10] The relative concentrations of aspartate and glutamate in the synaptic cleft can therefore influence the magnitude and kinetics of the NMDA receptor-mediated current.[18][19][20]

-

D-Aspartate Neuromodulation: The enantiomer, D-aspartate, is also present in the CNS and has been shown to act as a neuromodulator, potentially by slowing the activation time of AMPA-like receptors in the presence of glutamate.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study aspartate and glutamate neurotransmission.

Preparation of Synaptosomes and Neurotransmitter Release Assay

This protocol describes the isolation of synaptosomes (sealed presynaptic nerve terminals) and the subsequent measurement of depolarization-evoked neurotransmitter release.

Caption: Synaptosome preparation and release assay workflow.

Materials:

-

Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors.[21]

-

Sucrose Solutions: 0.8 M and 1.2 M sucrose in HEPES buffer.[21]

-

Krebs-Ringer Bicarbonate Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose, 1.3 mM CaCl2, pH 7.4.

Procedure:

-

Homogenization: Homogenize fresh brain tissue (e.g., cortex or hippocampus) in ice-cold Homogenization Buffer using a Dounce homogenizer.[21][22]

-

Differential Centrifugation:

-

Sucrose Gradient Centrifugation (Optional, for higher purity):

-

Resuspend the P2 pellet and layer it onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers).[21]

-

Centrifuge at high speed (e.g., 50,000 x g) for 2 hours. Synaptosomes will band at the interface of the 0.8 M and 1.2 M sucrose layers.

-

-

Washing: Collect the synaptosomal fraction, dilute with KRB, and centrifuge to pellet the synaptosomes. Resuspend in fresh KRB.

-

Neurotransmitter Release Assay:

-

Pre-incubate the synaptosomes at 37°C for 15 minutes.

-

Stimulate release by adding a high potassium KRB solution (e.g., 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity).

-

Terminate the release by rapid filtration or by adding a calcium-free buffer with EGTA.

-

Quantify the amount of aspartate and glutamate in the supernatant using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.

-

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of unlabeled ligands (e.g., L-aspartate, L-glutamate) by measuring their ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Membrane Preparation: From brain tissue or cells expressing the receptor of interest.

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Radioligand: e.g., [3H]AMPA for AMPA receptors, [3H]CGS-19755 for NMDA receptors.[1]

-

Unlabeled competing ligand.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competing ligand in the binding buffer.[24][25][26][27][28]

-

Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[24][26]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[24][26]

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of synaptic currents from individual neurons, providing information about the function of ion channels and receptors.

Caption: Whole-cell patch-clamp recording workflow.

Materials:

-

Acute brain slices or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, 1 mM MgCl2, bubbled with 95% O2/5% CO2.[29]

-

Internal (pipette) solution: e.g., 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.3.

-

Patch-clamp rig with microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

-

Preparation: Prepare acute brain slices or cultured neurons for recording.

-

Pipette Pulling: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.[30]

-

Obtaining a Seal: Under visual guidance, carefully approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[29][30][31][32][33]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[29][30][31][32][33]

-

Recording:

-

In voltage-clamp mode , hold the membrane potential at a constant value (e.g., -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents, EPSCs).[30][32]

-

To isolate NMDA receptor-mediated currents, the membrane can be held at a more depolarized potential (e.g., +40 mV) to relieve the Mg2+ block, often in the presence of an AMPA receptor antagonist.

-

Apply agonists (aspartate or glutamate) via the perfusion system or through a local application pipette to evoke currents.

-

-

Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded currents to characterize the properties of the postsynaptic receptors.

Conclusion

L-aspartate and L-glutamate are pivotal players in excitatory neurotransmission and neuromodulation within the CNS. While glutamate's role is well-established, the nuanced functions of aspartate, including its potential for co-release and its modulatory effects on synaptic transmission, represent an active and important area of research. A thorough understanding of their synthesis, release, receptor interactions, and signaling pathways is essential for developing novel therapeutic strategies for a wide range of neurological and psychiatric disorders. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug development professionals to further unravel the complexities of Asp-Glu signaling and its implications for brain function and disease.

References

- 1. Role of AMPA receptors in homocysteine-NMDA receptor-induced crosstalk between ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. State-dependent Ras signaling and AMPA receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developmentally Regulated NMDA Receptor-Dependent Dephosphorylation of cAMP Response Element-Binding Protein (CREB) in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-specific deactivation time course of GluN1/GluN2D NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GluN2A and GluN2B NMDA receptors use distinct allosteric routes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMDA receptor - Wikipedia [en.wikipedia.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. MAPK signaling pathways mediate AMPA receptor trafficking in an in vitro model of classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. web.mit.edu [web.mit.edu]

- 15. researchgate.net [researchgate.net]

- 16. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Presynaptic NMDA Receptors Modulate Glutamate Release from Primary Sensory Neurons in Rat Spinal Cord Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The co-agonist site of NMDA-glutamate receptors: a novel therapeutic target for age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Time and space profiling of NMDA receptor co-agonist functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]